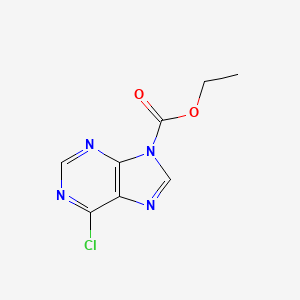

Ethyl 6-chloropurine-9-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

18753-73-6 |

|---|---|

Molecular Formula |

C8H7ClN4O2 |

Molecular Weight |

226.62 g/mol |

IUPAC Name |

ethyl 6-chloropurine-9-carboxylate |

InChI |

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,2H2,1H3 |

InChI Key |

NOUZMDYEPFUKKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C=NC2=C1N=CN=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies Utilizing Ethyl 6 Chloropurine 9 Carboxylate As a Building Block

Regioselective N9-Alkylation and its Control

The alkylation of purines is a fundamental transformation that often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and desired product. nih.govacs.org The presence of the ethyl carboxylate group at the N9 position of the title compound might seem to preclude further N9-alkylation. However, this section will discuss strategies that imply a broader understanding of purine (B94841) alkylation chemistry, where the principles can be applied to related purine scaffolds.

Alkylation with Substituted Alkyl Halides

Direct alkylation of purine derivatives with alkyl halides under basic conditions is a common method, though it frequently leads to a mixture of N7 and N9 isomers. nih.gov The choice of base, solvent, and reaction temperature significantly influences the regioselectivity of this reaction. ub.edu For instance, the use of a strong, organic-soluble base like tetrabutylammonium (B224687) hydroxide (B78521) has been shown to improve both yield and regioselectivity towards the N9 isomer. ub.edu Microwave-assisted heating can also enhance the rate of reaction and reduce the formation of byproducts. ub.eduresearchgate.net

The nature of the alkylating agent is also a critical factor. More reactive alkyl halides that facilitate faster reactions tend to favor the formation of the N9-alkylpurine exclusively. ub.edu Conversely, sterically hindered alkyl halides, such as tert-butyl bromide, may not yield the desired N-alkylpurine under standard conditions. ub.edu

| Starting Purine | Alkylating Agent | Base | Solvent | Conditions | Product(s) | Yield (%) | Ref |

| 6-chloropurine (B14466) | Methyl iodide | DBU | Acetonitrile (B52724) | 48 h | N7-methyl and N9-methyl | 8 and 12 | ub.edu |

| 6-chloropurine | Methyl iodide | KOH | Poor performance | ub.edu | |||

| 6-chloropurine | Cyclopentyl bromide | (Bu)4NOH | Microwave | N9-cyclopentylpurine | Improved yield and regioselectivity | ub.edu | |

| 6-chloropurine | Isopropyl bromide | (Bu)4NOH | Optimized | N9-isopropylpurine | High | ub.edu | |

| 2,6-dichloropurine (B15474) | Methyl iodide | (Bu)4NOH | Microwave | N9-methyl-2,6-dichloropurine | Better than classical heating | ub.edu | |

| 2-amino-6-chloropurine (B14584) | Methyl iodide | rt or Microwave | N9-methyl-2-amino-6-chloropurine | Regioselective | ub.edu | ||

| 6-methylthiopurine | Methyl iodide | (Bu)4NOH | 50°C, 30 min, Microwave | N9-methyl-6-methylthiopurine | High | ub.edu |

Mitsunobu Reaction Conditions for N9 Selectivity

The Mitsunobu reaction offers an alternative and powerful method for the N-alkylation of purines with alcohols, proceeding via an SN2 mechanism with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction typically involves triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org While traditionally used for converting alcohols to esters and other functional groups, it has been successfully applied to the N9-alkylation of purine derivatives. researchgate.netorganic-chemistry.orgclockss.orgnih.gov

A key advantage of the Mitsunobu reaction is its potential for high regioselectivity. For instance, the reaction of 2-amino-6-chloropurine with various alcohols under Mitsunobu conditions predominantly yields the N9-substituted products. clockss.org The reaction is often carried out in solvents like THF, and the gradual dissolution of sparingly soluble purines during the reaction can lead to good yields of the desired N9-isomers. clockss.org

| Purine Derivative | Alcohol | Reagents | Solvent | Product(s) | Yield (%) | Ref |

| 2-amino-6-chloropurine | Benzyl alcohol | Ph3P, DEAD, Molecular Sieves (4A) | THF | N9-benzyl and N7-benzyl | 66 and 11 | clockss.org |

| 2-amino-6-chloropurine | Allyl alcohol | Ph3P, DEAD | THF | N9-allyl and N7-allyl | 53 and 15 | clockss.org |

| 2-amino-6-chloropurine | (Z)-1,4-diacetoxycyclopent-2-enol | Ph3P, DEAD | THF | N9- and N7-substituted products | 41 and 18 | clockss.org |

Factors Influencing N7/N9 Regioselectivity

Several factors govern the regioselectivity of purine alkylation, determining the ratio of N7 to N9 isomers.

Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can influence the site of alkylation. For instance, a substituent at the C6 position of the purine can sterically hinder the N7 position, thereby favoring N9 alkylation. nih.gov The coplanarity of linked aromatic rings at the C6 position can effectively shield the N7 position from alkylating agents. nih.govresearchgate.net

Electronic Effects: The electronic nature of substituents on the purine ring can also play a role. The ratio of N9 to N7 alkylated products has been found to correlate with the resonance and lipophilicity parameters of the C6 substituent. researchgate.net

Reaction Conditions: As previously mentioned, the choice of base, solvent, and temperature is crucial. acs.orgub.edu Kinetically controlled conditions may favor the formation of the N7 isomer, while thermodynamically controlled conditions typically lead to the more stable N9 isomer. nih.govacs.org For example, direct tert-alkylation of 6-substituted purines can be directed to the N7 position under kinetic control. nih.gov

Catalysts and Additives: The use of specific catalysts or additives can dramatically alter regioselectivity. For example, β-cyclodextrin has been shown to assist in the highly regioselective N9 alkylation of purines in water, with the cyclodextrin (B1172386) cavity thought to block the N7 position. researchgate.netresearchgate.netresearchgate.net Lewis acids like SnCl4 can be used to catalyze the regioselective N7-tert-alkylation of silylated purines. nih.gov

Nucleophilic Aromatic Substitution Reactions at C6

The chlorine atom at the C6 position of ethyl 6-chloropurine-9-carboxylate is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient route to a diverse range of C6-functionalized purine analogues. byu.edursc.org This reactivity is a cornerstone of purine chemistry, enabling the introduction of various functionalities.

Introduction of Amine Derivatives

The displacement of the C6-chloro group by amine nucleophiles is a widely used transformation. mdpi.com This reaction allows for the synthesis of various N6-substituted purine derivatives, which are of significant interest in medicinal chemistry. The reaction can be carried out with a variety of primary and secondary amines. Often, an assisting base such as triethylamine (B128534) or an inorganic base like sodium carbonate is used to neutralize the HCl generated during the reaction. mdpi.com Microwave irradiation has been shown to be an efficient, solvent-free method for the C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles, including amines, leading to high yields in short reaction times. rsc.org

Formation of Sulfur-Containing Purine Analogues (e.g., Selenopurines, Thiopurines)

The C6-chloro substituent can also be displaced by sulfur and selenium nucleophiles to generate thiopurines and selenopurines, respectively. google.com For example, 6-mercaptopurine (B1684380), a clinically important drug, can be synthesized from 6-chloropurine by reaction with a hydrosulfide (B80085) source like potassium hydrosulfide. google.com This highlights the utility of 6-chloropurine derivatives as intermediates in the synthesis of sulfur-containing purine analogues. The general principle of nucleophilic substitution at C6 extends to the synthesis of a broad range of 6-substituted purines, including those with cyano, carboxy, and iodo groups, through reactions with appropriate nucleophiles or organometallic reagents. google.com Palladium-catalyzed cross-coupling reactions of 6-chloropurine nucleosides with organozinc halides have also been employed to synthesize C6-alkyl, -cycloalkyl, and -aryl purine derivatives. nih.gov

| C6-Substituted Purine Derivative | Synthetic Method | Precursor | Ref |

| 6-mercaptopurine | Reaction with potassium hydrosulfide | 6-chloropurine | google.com |

| 6-alkyl-9-(β-d-ribofuranosyl)purines | (Ph3P)4Pd-mediated cross-coupling with alkylzinc halides | 6-chloro-9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)purine | nih.gov |

| 6-cycloalkyl-9-(β-d-ribofuranosyl)purines | (Ph3P)4Pd-mediated cross-coupling with cycloalkylzinc halides | 6-chloro-9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)purine | nih.gov |

| 6-aryl-9-(β-d-ribofuranosyl)purines | (Ph3P)4Pd-mediated cross-coupling with arylzinc halides | 6-chloro-9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)purine | nih.gov |

Palladium-Catalyzed Cross-Coupling Approaches for C6 Functionalization

The chlorine atom at the C6 position of the purine ring is a key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, has proven to be a robust method for creating new carbon-carbon and carbon-nitrogen bonds at this position. nih.gov

Detailed research has demonstrated the efficacy of palladium-mediated cross-coupling for synthesizing C6-substituted purine ribonucleosides. nih.gov In these approaches, a protected 6-chloropurine derivative, such as 6-chloro-9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)purine, readily undergoes coupling with various organozinc halides. nih.gov The use of a tetrakis(triphenylphosphine)palladium(0) catalyst, (Ph₃P)₄Pd, facilitates the reaction between the 6-chloropurine and primary alkyl (e.g., methyl, ethyl, butyl) or aryl (e.g., phenyl, thienyl) zinc halides. nih.gov These reactions typically proceed in good yields and demonstrate a high tolerance for different functional groups on the coupling partner, allowing for the synthesis of a series of C6-alkyl, -cycloalkyl, and -aryl purine derivatives. nih.gov

Similarly, palladium catalysts are employed for the cyanation of 6-chloropurines to produce 6-cyanopurines. mdpi.comwikipedia.org This transformation can be achieved using zinc cyanide (Zn(CN)₂) as the cyanide source in a palladium-catalyzed cross-coupling reaction. mdpi.comwikipedia.org These methods are foundational for accessing a broad spectrum of purine analogues with tailored electronic and steric properties.

| Catalyst | Coupling Partner | Product Type | Reference |

| (Ph₃P)₄Pd | Alkyl/Aryl Zinc Halides | 6-Alkyl/Aryl Purine Ribosides | nih.gov |

| Palladium Catalyst | Zinc Cyanide | 6-Cyano Purines | mdpi.comwikipedia.org |

| Palladium Catalyst | p-methoxyphenylacetylene | 6-Alkynyl Purine | mdpi.com |

| Palladium Catalyst | p-tolylboronic acid | 6-Aryl Purine | mdpi.com |

Formation of Carbamate (B1207046) Derivatives from this compound Precursors

The synthesis of carbamate derivatives from purine precursors is a significant strategy in medicinal chemistry, offering opportunities to modulate biological activity and improve pharmacokinetic profiles through the introduction of this versatile functional group. acs.org

While direct conversion of the N9-ethyl carboxylate group is one possibility, a more common strategy involves functionalizing the purine core first. A versatile pathway to purine-based carbamates begins with the nucleophilic substitution of the C6-chloro group with an amine. The resulting 6-aminopurine can then be converted into a carbamate.

Several general methods for carbamate synthesis are applicable in this context. acs.orgnih.gov For instance, the Hofmann rearrangement can convert a primary carboxamide into a carbamate, and the Curtius rearrangement transforms acyl azides into an isocyanate intermediate, which can be trapped by an alcohol to yield the desired carbamate. acs.orgnih.gov A one-pot synthesis of N-alkyl carbamates has been reported involving a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide, a method that could be adapted for 6-aminopurine derivatives. acs.org Another approach utilizes carbamoylimidazolium salts, prepared from a secondary amine and N,N'-carbonyldiimidazole (CDI), which react with alkoxides or phenoxides to produce carbamates. nih.gov

The mechanism of carbamate formation is dependent on the chosen synthetic route.

Via Isocyanates (Curtius/Hofmann Rearrangement): The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, into an isocyanate intermediate. nih.gov This highly reactive isocyanate is then attacked by a nucleophilic alcohol or phenol (B47542) to form the carbamate C-O bond. The Hofmann rearrangement proceeds similarly through an isocyanate intermediate generated from a primary amide. acs.org

Via Carboxyphosphate and Ammonia (B1221849): In biological systems and some biomimetic syntheses, carbamate formation follows a different path. Bicarbonate is first phosphorylated by ATP to create carboxyphosphate. This unstable intermediate is then attacked by ammonia (or an amine) to yield a carbamate. nih.gov This is subsequently phosphorylated in a second step to produce carbamoyl (B1232498) phosphate. nih.gov

From Amines and Carbonyl Sources: In many laboratory syntheses, an amine is reacted with a carbonyl-containing reagent. For example, when using N,N'-carbonyldiimidazole (CDI), the amine attacks the carbonyl carbon of CDI, displacing an imidazole (B134444) group. The resulting carbamoyl-imidazole is a reactive intermediate. In the presence of an alcohol, a second nucleophilic substitution occurs where the alcohol displaces the second imidazole group, forming the final carbamate. The carbamate functional group itself has restricted conformation due to electron delocalization from the nitrogen to the carbonyl group, and it can act as both a hydrogen bond donor and acceptor. acs.org

Functionalization at Other Purine Core Positions

While the C6 position is a primary site for modification, advanced catalytic methods have enabled the functionalization of other positions on the purine ring, expanding the chemical space accessible from 6-chloropurine precursors.

A modern and powerful strategy for forming C-C bonds is the use of photoredox/nickel dual catalysis. This method allows for the direct sp²-sp³ cross-electrophile coupling of 6-chloropurines with a wide range of alkyl bromides. nih.gov The reaction proceeds under mild conditions, which is a significant advantage as it allows for the late-stage functionalization of complex molecules, including unprotected nucleosides. nih.govnih.gov

The proposed dual-catalytic mechanism involves the nickel catalyst undergoing oxidative addition and reductive elimination cycles to effect the coupling. nih.gov This approach circumvents the need for multi-step synthetic sequences and is compatible with various primary and secondary alkyl bromides, providing efficient access to C6-alkylated purine analogues. nih.gov

| Reaction Type | Catalyst System | Reactants | Key Feature | Reference |

| sp²-sp³ Cross-Electrophile Coupling | Photoredox / Nickel | 6-chloropurine, Alkyl bromide | Mild conditions, Late-stage functionalization | nih.govnih.gov |

The cyano group is a valuable functional group in medicinal chemistry, and its introduction onto the purine scaffold can be achieved through several methods.

One approach involves the direct cyanation of the C6 position. This can be accomplished by reacting a 6-chloropurine with a cyanide source, such as tetraethylammonium (B1195904) cyanide, often requiring protection of the N9 position if it is unsubstituted. researchgate.net Palladium-catalyzed methods using zinc cyanide also effectively convert 6-chloropurines to 6-cyanopurines. mdpi.com

More recently, a direct C-H cyanation method has been developed that targets the C8 position of the purine ring. mdpi.comresearchgate.net This reaction proceeds through a sequence of triflic anhydride (B1165640) activation of the purine, followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN), and subsequent base-mediated elimination. mdpi.comresearchgate.net This strategy allows for the regioselective introduction of a cyano group at the electron-rich C8 position of 9-alkyl-6-chloropurines, yielding 8-cyano-6-chloropurine derivatives in moderate to excellent yields. mdpi.comresearchgate.net This method tolerates various functional groups, highlighting its utility in building complex purine structures. mdpi.com

Halogenation (e.g., Bromination)

While the parent compound is already chlorinated at the C6 position, further halogenation at other positions of the purine ring is a key strategy for introducing additional points of chemical diversity. The C8 position of the purine core is particularly susceptible to electrophilic halogenation, and the C2 position can also be functionalized.

Direct bromination of 6-chloropurine derivatives at the C8 position can be achieved under straightforward conditions. For instance, 2-amino-6-chloropurines are readily brominated at C8 by treatment with bromine in water. researchgate.net For purine systems that may be sensitive to elemental bromine, or to improve handling and work-up procedures, pyridinium (B92312) tribromide is an effective alternative brominating agent, working well for electron-rich purines. researchgate.net

Another approach involves a halogen-dance reaction or a directed lithiation followed by quenching with a halogen source. For example, a 6-chloro-9-protected purine can undergo regiospecific lithiation at the C2 position using a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by quenching with an iodine source to yield the 2-iodo-6-chloropurine derivative. researchgate.net This di-halogenated purine is a valuable template, as the differential reactivity of the C-I and C-Cl bonds allows for sequential, site-selective cross-coupling reactions. Halogen exchange, or Finkelstein-type reactions, can also be employed to convert the 6-chloro group into other halogens, such as iodo, which can be more reactive in certain cross-coupling reactions. byu.edu

Table 1: Selected Halogenation Reactions on 6-Chloropurine Scaffolds Users can sort and filter the data by clicking on the headers.

| Starting Material Class | Reagent(s) | Position Halogenated | Product Class | Reference |

|---|---|---|---|---|

| 2-Amino-6-chloropurines | Br₂ in H₂O | C8 | 2-Amino-8-bromo-6-chloropurines | researchgate.net |

| 2,6,9-Trisubstituted purines | Pyridinium tribromide | C8 | 8-Bromo-2,6,9-trisubstituted purines | researchgate.net |

| 6-Chloro-9-THP-purine | 1. LTMP 2. I₂ | C2 | 6-Chloro-2-iodo-9-THP-purine | researchgate.net |

| Protected Inosine | HMPT, CBr₄, LiBr | C6 (Deoxygenative) | 6-Bromopurine nucleoside | byu.edu |

Integration into Complex Purine Analogue Scaffolds

The N9-ethoxycarbonyl group of the title compound makes it an ideal substrate for N-glycosylation reactions after its removal, leading to the formation of nucleoside analogues. The C6-chloro substituent provides a reactive handle for introducing a vast array of functional groups via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

The synthesis of purine nucleoside analogues is a cornerstone of medicinal chemistry. Starting from this compound, the N9-ester can be cleaved, and the resulting 6-chloropurine can be coupled with a protected sugar moiety (e.g., a ribose or deoxyribose derivative) to form a 6-chloropurine nucleoside. This intermediate is a launchpad for extensive diversification.

A powerful method for creating C-C bonds at the C6 position is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the coupling of 6-chloropurine nucleosides with various aryl- or heteroarylboronic acids. acs.org This strategy has been successfully employed to synthesize libraries of 6-(substituted phenyl)purine ribonucleosides, some of which exhibit significant cytostatic activity. acs.org The reaction is generally tolerant of the functional groups on both the purine and the boronic acid, allowing for the generation of structurally diverse libraries for biological screening.

Table 2: Suzuki-Miyaura Coupling for 6-Arylpurine Nucleoside Synthesis Users can sort and filter the data by clicking on the headers.

| Purine Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Significance | Reference |

|---|---|---|---|---|---|

| Protected 6-chloropurine riboside | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenylpurine riboside | Synthesis of cytostatic agents | acs.org |

| Protected 2-amino-6-chloropurine riboside | Substituted phenylboronic acids | Pd(OAc)₂ / SPhos | 2-Amino-6-(substituted phenyl)purine ribosides | Broad applicability for library synthesis | acs.org |

| 6-Chloropurine | Sodium tetraarylborate | Pd catalyst in water | 6-Arylpurines | Environmentally friendly conditions | researchgate.net |

Acyclic nucleosides are a class of nucleoside analogues where the carbohydrate ring is replaced by an open, flexible side chain. These compounds can act as enzyme inhibitors or antiviral agents by mimicking natural nucleosides. 6-Chloropurine, derived from the deprotection of this compound, is a common starting material for these syntheses.

The general approach involves the N9-alkylation of 6-chloropurine with a functionalized acyclic side chain. For example, the Mitsunobu reaction allows for the coupling of 6-chloropurine with a variety of chiral or achiral alcohols that serve as the acyclic "sugar" mimic. This method was used to prepare acyclic analogues that were subsequently tested for anti-SARS-CoV activity. nih.gov Following the attachment of the side chain, the C6-chloro group can be retained or substituted to modulate the biological activity of the final compound.

Table 3: Synthesis of Acyclic Nucleosides from 6-Chloropurine Users can sort and filter the data by clicking on the headers.

| Acyclic Side Chain Precursor | Coupling Method | Key Transformation | Resulting Analogue | Reference |

|---|---|---|---|---|

| (1,3-Dioxolan-4-yl)methanol derivative | Mitsunobu Reaction | N9-alkylation of 6-chloropurine | Acyclic nucleoside with a diol feature after deprotection | nih.gov |

| Chiral alcohol | Mitsunobu Reaction | Stereospecific N9-alkylation | Chiral acyclic nucleoside analogue | nih.gov |

The purine scaffold can be further elaborated by constructing additional rings, leading to fused polycyclic heterocyclic systems with unique three-dimensional shapes and biological properties. These constructions often involve intramolecular cyclization reactions where a substituent, strategically placed on the purine ring, reacts with another part of the purine core.

A notable strategy involves the introduction of a propargyl group at one of the nitrogen atoms of the purine ring. For instance, an N-propargyl adenine (B156593) derivative can undergo a copper-catalyzed intramolecular cyclization to generate novel, fluorescent purine-fused tricyclic products. acs.orgnih.gov This methodology can be conceptually extended to 6-chloropurine derivatives. After introducing a propargyl group (e.g., at N7 or N1), subsequent intramolecular cyclization onto the purine ring system can create novel fused scaffolds. The C6-chloro group can then be used for further functionalization.

Another powerful technique for ring construction is the intramolecular Diels-Alder reaction. mdpi.comacsgcipr.org In this approach, a diene and a dienophile are tethered to the purine core. Upon heating, they can undergo a [4+2] cycloaddition to form a new six-membered ring. The purine's own pyrimidine (B1678525) or imidazole ring can act as the diene or dienophile component in inverse-electron-demand Diels-Alder reactions, providing a direct route to fused systems. acsgcipr.org

Table 4: Strategies for Fused Heterocyclic Purine Systems Users can sort and filter the data by clicking on the headers.

| Reaction Type | Key Precursor Feature | Catalyst/Conditions | Fused System Formed | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | N-propargyl group on purine | CuBr | Purine-fused tricyclic system | acs.orgnih.gov |

| Intramolecular Diels-Alder | Tethered diene and dienophile | Thermal | Polycyclic fused purine | mdpi.com |

| Inverse-Electron-Demand Diels-Alder | Purine ring as diene | Thermal or Lewis Acid | Fused bi- or tricyclic purine derivative | acsgcipr.org |

Chemical Transformations and Reaction Mechanisms of Ethyl 6 Chloropurine 9 Carboxylate

Hydrolytic Reactions and Deprotection Strategies

The two primary functional groups susceptible to hydrolysis in Ethyl 6-chloropurine-9-carboxylate are the ester and the chloro substituents. These reactions are fundamental for either unmasking the purine (B94841) core or converting it into other derivatives.

Hydrolysis of Ester Moiety

The N9-ethoxycarbonyl group serves as a protecting group for the purine nitrogen. Its removal via hydrolysis is a critical step in many synthetic pathways. This deprotection is typically achieved under basic conditions. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels the ethoxide and, after an acid-base workup, yields the N9-unsubstituted purine.

While specific literature on the hydrolysis of this compound is not abundant, analogous transformations on N9-acylated purines are well-documented. For instance, the removal of 9-acyl groups from 2,9-diacylated guanines is accomplished through hydrolysis as a standard deprotection step in the synthesis of antiviral agents. google.com This suggests a similar susceptibility for the ethoxycarbonyl group under basic aqueous conditions.

Dechlorination Processes

The conversion of the 6-chloro group to a hydroxyl group, effectively transforming the 6-chloropurine (B14466) core into a hypoxanthine (B114508) structure, is a crucial hydrolytic process. This reaction is more than a simple hydrolysis; it is a nucleophilic aromatic substitution where the hydroxide ion displaces the chloride.

This transformation is often carried out simultaneously with the hydrolysis of the N9-ester. For example, heating a 6-chloropurine derivative with sodium hydroxide in an aqueous methanol (B129727) solution at reflux temperature results in the formation of the corresponding hypoxanthine derivative. cdnsciencepub.com The reaction proceeds via nucleophilic attack at the C6 position, facilitated by the electron-withdrawing nature of the purine ring system. The N9-ethoxycarbonyl group is also cleaved under these conditions, leading to the formation of hypoxanthine.

Conversion to Other Purine Bases

This compound is a strategic precursor for the synthesis of biologically significant purine bases like guanine (B1146940) and hypoxanthine.

Pathways to Guanine Derivatives

The synthesis of guanine derivatives from this compound requires a multi-step approach, as the C2 position needs to be functionalized with an amino group. A common strategy involves the initial nitration at the C2 position, followed by reduction to an amino group, and subsequent hydrolysis of the 6-chloro group.

Alternatively, a more direct route starts from a 2-amino-6-chloropurine (B14584) derivative. While not originating from this compound itself, the conversion of 2-amino-6-chloropurine to guanine is a well-established process. googleapis.com This involves the hydrolysis of the 6-chloro group to a hydroxyl group, typically under basic conditions. cdnsciencepub.com For this compound to be a viable precursor, it would first need to undergo amination at the C2 position, a challenging transformation, before the hydrolysis of the C6-chloro and N9-ester groups. A key intermediate in such pathways is 2-amino-6-chloropurine, which can be synthesized and then converted to guanine derivatives. google.comchemicalbook.com

Pathways to Hypoxanthine Derivatives

The conversion to hypoxanthine is more direct than the conversion to guanine. As detailed in the dechlorination section (4.1.2), treating this compound with a strong base like sodium hydroxide in a protic solvent mixture (e.g., methanol-water) at elevated temperatures facilitates both the substitution of the 6-chloro group with a hydroxyl group and the hydrolysis of the N9-ethoxycarbonyl group. cdnsciencepub.com

This one-pot reaction provides a straightforward pathway to hypoxanthine. The conditions for this transformation are essentially the reverse of those used to synthesize 6-chloropurine from hypoxanthine, which typically involves chlorinating agents like phosphorus oxychloride (POCl₃). researchgate.netpatsnap.comprepchem.comgoogle.compatsnap.com

Table 1: Conversion of 6-Chloropurine Derivatives to Hypoxanthine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N9-substituted 6-chloropurine | NaOH, MeOH-H₂O, Reflux | N9-substituted hypoxanthine | cdnsciencepub.com |

| Acetyl hypoxanthine | POCl₃, Tertiary Amine, 70-105°C | 6-Chloropurine (Reverse Reaction) | google.com |

Reactivity of the 6-Chloro Moiety in Substitution Reactions

The chlorine atom at the C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the introduction of a vast range of functional groups to create diverse libraries of purine analogues.

The reaction is facilitated by the electron-deficient nature of the purine ring system. A wide variety of nucleophiles can displace the 6-chloro group, including amines, thiols, and alkoxides. These reactions are often carried out in polar solvents like n-butanol, ethanol (B145695), or water, sometimes with the aid of a base to deprotonate the nucleophile or to scavenge the HCl byproduct. nih.govacs.org Microwave irradiation has also been shown to accelerate these substitution reactions significantly. researchgate.net

Recent advances have expanded the scope of these reactions to include carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, such as photoredox/nickel dual catalysis, allowing for the introduction of alkyl groups. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions on 6-Chloropurine Derivatives

| Nucleophile | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Various Amines | DIPEA, n-BuOH, 120°C | 6-Aminopurine (Adenine) Derivatives | nih.govacs.org |

| Various Amines | Microwave, Water | 6-Aminopurine Derivatives | researchgate.net |

| Thiourea (B124793) | Acetonitrile (B52724), then Ethanol (reflux) | 6-Mercaptopurine (B1684380) Derivative | researchgate.net |

| Sodium Methoxide | Methanol, Room Temperature | 6-Methoxypurine Derivative | cdnsciencepub.com |

These substitution reactions highlight the exceptional versatility of this compound and its analogues as building blocks for creating novel compounds with potential biological activities. nih.govbyu.edu

Nucleophilic Displacement by Various Reagents

The chlorine atom at the C6 position of the purine ring is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility in medicinal chemistry and materials science. The substitution reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism.

A range of nucleophiles, including amines, thiols, and alkoxides, have been successfully employed to functionalize the 6-position of the purine core. For instance, in reactions analogous to those of other 6-chloropurines, amines can be used to introduce diverse substituents. The reaction of 7-(tert-butyl)-6-chloropurine with various amines in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent such as n-butanol at elevated temperatures affords the corresponding 6-amino-substituted purine derivatives. nih.gov Similarly, azide (B81097) can be introduced using sodium azide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

The following table summarizes representative nucleophilic displacement reactions on a closely related 6-chloropurine system, which are indicative of the reactivity of this compound.

| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Product Type | Reference |

| Amines | R-NH2, DIPEA | n-BuOH | 120 | 6-Aminopurine derivative | nih.gov |

| Azide | NaN3 | DMSO | 60 | 6-Azidopurine derivative | nih.gov |

| Thiolate | K+-SCOCH3 | DMSO | N/A | 6-Thioacetylpurine derivative | nih.gov |

| Alkoxide | NaOEt | EtOH | 20-120 | 6-Ethoxypurine derivative | rsc.org |

| Piperidine | Piperidine | EtOH | N/A | 6-Piperidinylpurine derivative | rsc.org |

It is important to note that the reactivity of the nucleophile plays a crucial role. Stronger nucleophiles, such as thiols, react readily, while weaker nucleophiles may require more forcing conditions or catalytic activation. acs.org

Regiochemical Considerations in Substitution Reactions

While nucleophilic substitution at the C6 position is the most common reaction, the purine ring itself possesses multiple nitrogen atoms that can potentially react, leading to issues of regioselectivity, particularly in alkylation reactions. Although the ethyl carboxylate group at the N9 position of the title compound generally directs substitution to other sites, understanding the regiochemical outcomes in related purine systems is crucial.

In the alkylation of 6-substituted purines, a mixture of N7 and N9 isomers is often obtained. nih.gov The ratio of these isomers can be influenced by several factors, including the nature of the alkylating agent, the solvent, the temperature, and the presence of a catalyst. For instance, in the tert-butylation of 6-chloropurine, kinetically controlled conditions (e.g., using SnCl4 as a catalyst in a non-polar solvent at room temperature) favor the formation of the N7-alkylated product. nih.govacs.org In contrast, thermodynamically controlled conditions (e.g., higher temperatures) can lead to the formation of the more stable N9 isomer. nih.gov

The choice of solvent can also significantly impact the regioselectivity. For example, in the tert-butylation of 6-chloropurine, switching from a less polar solvent like 1,2-dichloroethane (B1671644) (DCE) to a more polar one like acetonitrile (ACN) can accelerate the reaction and influence the product distribution. nih.govacs.org

The following table outlines the regiochemical outcomes in the tert-butylation of 6-chloropurine under different conditions, providing insight into the factors governing regioselectivity.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Major Isomer | Reference |

| SnCl4 | DCE | rt | 19 h | N7 | nih.gov |

| SnCl4 | ACN | rt | 3 h | N7 | nih.gov |

| None | ACN | 80 | 5 h | N9 | nih.gov |

| TiCl4 | DCE | rt | 19 h | N7 | nih.gov |

Mechanistic Investigations of Key Transformations

Kinetics and Thermodynamics of Reactions

The kinetics of nucleophilic substitution on 6-chloropurine derivatives have been studied to elucidate the reaction mechanism. For 6-chloropurine ribonucleoside, the displacement of chloride by nitrogen, sulfur, and oxygen nucleophiles in aqueous solution follows first-order kinetics with respect to the free base of the attacking nucleophile. acs.org This is consistent with a bimolecular SNAr mechanism.

Studies on a series of 6-halopurine nucleosides have revealed the following reactivity order for the leaving group in SNAr reactions: F > Br > Cl > I with butylamine (B146782) in acetonitrile, and F > Cl ≈ Br > I with methanol and DBU in acetonitrile. nih.gov This highlights that the reactivity is not solely dependent on the electronegativity of the halogen but also on factors such as the ability of the leaving group to be displaced and the nature of the nucleophile and solvent. The reaction of 6-chloropurines with sodium ethoxide in ethanol has also been shown to be a bimolecular process, with the reactivity of different chloropurine isomers being influenced by the activation energy. rsc.org

Thermodynamic data for reactions involving purine derivatives are available, particularly for enzymatic processes in the purine nucleotide cycle. nih.govnih.gov While specific thermodynamic parameters for the reactions of this compound are not extensively reported, the general principles of purine chemistry suggest that the substitution reactions are typically exothermic, driven by the formation of a more stable C-N, C-O, or C-S bond compared to the C-Cl bond.

Role of Catalysts and Solvents in Reaction Pathways

Catalysts and solvents play a pivotal role in directing the outcome of reactions involving this compound and related compounds.

Catalysts:

Lewis Acids: As mentioned previously, Lewis acids like SnCl4 and TiCl4 can be used to control the regioselectivity of alkylation reactions, favoring the kinetic N7-product. nih.govacs.org

Palladium Catalysts: For C-C bond formation reactions, palladium catalysts are extensively used. For instance, the Suzuki-Miyaura cross-coupling of 6-chloropurine derivatives with boronic acids, catalyzed by palladium complexes, is an efficient method for the synthesis of 6-arylpurines. thieme-connect.comacs.org This methodology is broadly applicable to a range of substituted purines. avcr.cz

Solvents:

The choice of solvent can significantly influence reaction rates and, in some cases, the regioselectivity.

Polar Aprotic Solvents: Solvents like DMSO and DMF are often used for nucleophilic substitution reactions as they can solvate the cationic species formed during the reaction and are relatively non-reactive towards the electrophilic purine. nih.gov

Polar Protic Solvents: Protic solvents like ethanol and n-butanol can also be used, particularly for reactions with alkoxides or amines. nih.govrsc.org The solvent can also act as a reagent in solvolysis reactions.

Solvent Effects on Rate and Selectivity: In the tert-butylation of 6-chloropurine, the reaction proceeds faster in the more polar acetonitrile compared to 1,2-dichloroethane. nih.govacs.org This is attributed to the better stabilization of the charged intermediates in the more polar solvent. The solvent can also influence the equilibrium between different isomers.

Derivatives of Ethyl 6 Chloropurine 9 Carboxylate: Synthesis and Structural Elucidation

Classification of Derivatives based on Structural Modifications

The chemical reactivity of ethyl 6-chloropurine-9-carboxylate at the C6 and N9 positions of the purine (B94841) ring allows for a systematic classification of its derivatives. These modifications can be introduced individually or in combination, leading to a wide range of structurally distinct molecules.

N9-Substituted Purines and Nucleoside Analogues

The N9 position of the purine ring is a primary site for substitution, leading to the formation of N9-substituted purines and various nucleoside analogues. Alkylation of the N9 position is a common strategy, often yielding the thermodynamically more stable N9 regioisomer over the N7 isomer. acs.org Direct alkylation of 6-chloropurine (B14466) with alkyl halides under basic conditions typically results in a mixture of N7 and N9 derivatives. acs.org

A notable method for achieving N7 regioselective tert-alkylation involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a tin(IV) chloride catalyst. nih.gov The differentiation between N7 and N9 isomers can be accomplished using NMR spectroscopy, where the chemical shift of the C5 carbon is a key indicator. For N9-alkylated 6-chloropurine derivatives, the C5 chemical shift is approximately 132 ppm, whereas for N7 isomers, it is shielded to around 123 ppm. acs.orgnih.gov

The synthesis of N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives has been achieved through two primary routes: either via 6-chloro-9-substituted intermediates derived from 6-chloropurine or by direct alkylation of the N9 position of N⁶-[(3-methylbut-2-en-1-yl)amino]purine. nih.gov

Acyclic nucleoside analogues, which mimic natural nucleosides, represent another important class of N9-substituted purines. nih.gov An efficient three-component reaction involving a purine nucleobase, an acetal (B89532), and an anhydride (B1165640) can produce acylated acyclic nucleosides with a branched hemiaminal ether moiety in moderate to high yields. nih.govnih.gov This method demonstrates excellent regioselectivity for the N9 isomer. nih.gov

Table 1: Examples of N9-Substituted Purines and Nucleoside Analogues

| Compound Name | Description | Synthesis Method |

| N9-Alkyl-6-chloropurines | Alkyl group attached to the N9 position. | Direct alkylation of 6-chloropurine. acs.org |

| 7-(tert-Butyl)-6-chloropurine | tert-Butyl group at the N7 position. | Reaction of N-trimethylsilylated purine with tert-alkyl halide and SnCl4 catalyst. nih.gov |

| N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine | Substitution at the N9 position of an N6-substituted purine. | Via 6-chloro-9-substituted intermediates or direct alkylation. nih.gov |

| Acylated acyclic nucleosides | Acyclic sugar mimic attached to the N9 position. | Three-component reaction of purine, acetal, and anhydride. nih.govnih.gov |

C6-Substituted Purines

The chlorine atom at the C6 position of this compound is a versatile handle for introducing a wide variety of substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the synthesis of a broad range of C6-substituted purine derivatives.

Amination at the C6 position is a frequently employed modification. Novel C6-amino substituted purine nucleoside analogues have been synthesized by reacting steroidal nucleoside precursors with various amines. researchgate.net Similarly, the reaction of 2,6-dichloropurine (B15474) with morpholine, followed by N9 alkylation, yields C6-morpholino, N9-alkylated purine derivatives. researchgate.net

Carbon-carbon bond formation at the C6 position has also been explored. A photoredox/nickel dual catalytic cross-coupling method enables the direct coupling of 6-chloropurines with a range of primary and secondary alkyl bromides. nih.gov This approach allows for the late-stage functionalization of unprotected nucleosides. nih.gov Another strategy for C6-alkylation involves the microwave-promoted SNAr reaction of 6-chloropurine derivatives with 3-alkyl-acetylacetone, which serves as the alkylating agent. nih.gov

Furthermore, the chlorine at C6 can be displaced by other nucleophiles. For instance, treatment of 9-furfuryl-6-chloropurine with thiourea (B124793) yields 9-furfuryl-6-mercaptopurine. lookchem.com

Table 2: Examples of C6-Substituted Purines

| Compound Name | C6-Substituent | Synthesis Method |

| C6-Amino substituted purine nucleoside analogues | Amino group | Nucleophilic substitution with amines. researchgate.net |

| 6-Morpholino-9-alkylpurines | Morpholino group | Chloro-amine coupling with morpholine. researchgate.net |

| C6-Alkylated purine analogues | Alkyl group | Photoredox/nickel dual catalytic cross-coupling with alkyl bromides. nih.gov |

| C6-Alkylated purines | Alkyl group | Microwave-promoted SNAr reaction with 3-alkyl-acetylacetone. nih.gov |

| 9-Furfuryl-6-mercaptopurine | Mercapto group | Reaction with thiourea. lookchem.com |

Combined Substitutions on the Purine Ring

The simultaneous or sequential modification of both the C6 and N9 positions of the purine ring provides access to a vast chemical space of disubstituted purine derivatives. An efficient and regioselective synthesis of C6-morpholino, N9-alkylated purine nucleoside derivatives has been achieved through a chloro-amine coupling reaction between 2,6-dichloropurine and morpholine, followed by a commercial alkylation method. researchgate.net This two-step process demonstrates high yields and regioselectivity. researchgate.net

Synthetic Approaches to Specific Derivative Classes

Specific classes of purine derivatives, such as carbamates, sulfonamides, and acyclic nucleosides, are of significant interest due to their potential biological activities. The following sections detail the synthetic strategies employed to access these particular compound classes.

Carbamate (B1207046) and Sulfonamide Derivatives

Carbamate and sulfonamide derivatives of purines can be synthesized from a 6-chloropurine precursor. A general approach involves the initial formation of the sodium salt of 6-chloro-9(H)-purine by treatment with sodium hydride. acgpubs.orgresearchgate.net This intermediate can then be reacted with substituted alkyl/phenyl chloroformates to yield 6-chloro-purine-9-carboxylic acid substituted alkyl/aryl esters (carbamates). acgpubs.orgresearchgate.net Alternatively, reaction with substituted phenyl sulfonyl chlorides affords 9-(substitutedbenzenesulfonyl)-6-chloro-9H-purines (sulfonamides). acgpubs.orgresearchgate.net

The synthesis of carbamates can also be achieved using various alkoxycarbonylating agents, such as those based on mixed carbonates, which are considered benign alternatives to phosgene-based methods. nih.gov For sulfonamide synthesis, a number of methods exist, including the reaction of amines with sulfonyl chlorides, which can be prepared in situ from thiols. organic-chemistry.org

Table 3: Synthesis of Carbamate and Sulfonamide Derivatives of 6-Chloropurine

| Derivative Class | Reagents | Key Intermediate |

| Carbamates | Substituted alkyl/phenyl chloroformates | Sodium salt of 6-chloro-9(H)-purine |

| Sulfonamides | Substituted phenyl sulfonyl chlorides | Sodium salt of 6-chloro-9(H)-purine |

Purine-Based Acyclic Nucleosides

Acyclic nucleosides, which lack the cyclic sugar moiety of natural nucleosides, are an important class of antiviral and anticancer agents. nih.gov A highly efficient method for the synthesis of α-branched purine-based acyclic nucleosides involves a three-component reaction. nih.govnih.gov This reaction utilizes a purine nucleobase, a variously branched acetal (either cyclic or acyclic), and an anhydride (commonly acetic anhydride) in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst. nih.govnih.gov This multicomponent reaction proceeds rapidly at room temperature and provides moderate to high yields of the desired acyclic nucleosides, with a strong preference for the N9-alkylated isomer. nih.govnih.gov

Other synthetic approaches to purine acyclonucleosides include N-alkoxyalkylation of nucleobases with ethers under catalyzed peroxide-promoted coupling conditions, which also favors N9 alkylation. nih.gov Another selective method involves the reaction between purines and alkyl ethers in the presence of (diacetoxyiodo)benzene (B116549) and iodine. nih.gov

Table 4: Methods for the Synthesis of Purine-Based Acyclic Nucleosides

| Method | Key Features |

| Three-Component Reaction | Uses purine, acetal, and anhydride; catalyzed by TMSOTf; high regioselectivity for N9 isomer. nih.govnih.gov |

| N-Alkoxyalkylation | Employs ethers and peroxide-promoted coupling; favors N9 alkylation. nih.gov |

| Reaction with Alkyl Ethers | Utilizes (diacetoxyiodo)benzene and iodine; highly selective. nih.gov |

Modified Adenosine (B11128) and Guanine (B1146940) Derivatives

The strategic modification of purine nucleosides, particularly adenosine and guanine derivatives, is a cornerstone of medicinal chemistry, aimed at developing novel therapeutic agents. This compound serves as a versatile starting material for the synthesis of a variety of these modified nucleosides. The reactivity of the chlorine atom at the C6 position of the purine ring allows for nucleophilic substitution, providing a straightforward route to a diverse range of derivatives.

One common approach involves the condensation of 6-chloropurine riboside, a derivative of the title compound, with various amines to yield N6-substituted adenosine analogs. For instance, reactions with aliphatic amines can be carried out to produce N6-alkyladenosine derivatives. nih.gov Similarly, coupling reactions with diamines, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), have been employed to synthesize aminoadenosine compounds. nih.gov The synthesis of these derivatives often involves the protection of the ribose hydroxyl groups, for example, as an isopropylidene acetal, to ensure selective reaction at the C6 position. researchgate.net Subsequent deprotection then yields the final modified adenosine derivatives. researchgate.net

Furthermore, the synthesis of more complex adenosine analogs has been achieved through multi-step reaction sequences starting from 6-chloropurine riboside. These sequences can include oxidation of the 5'-hydroxyl group to a carboxylic acid, followed by other modifications. nih.gov The versatility of the 6-chloro group is also demonstrated in its displacement by other nucleophiles, which is a key step in the synthesis of various adenosine derivatives. nih.gov

The synthesis of guanine derivatives can also be approached from 6-chloropurine precursors, although this often requires additional steps to introduce the 2-amino group characteristic of guanine. The initial substitution at the 6-position is analogous to the synthesis of adenosine derivatives.

Spectroscopic Characterization and Structural Proof

The unambiguous determination of the structure of newly synthesized derivatives of this compound is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive characterization of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework and the electronic environment of the nuclei.

In ¹H NMR spectra of these derivatives, characteristic signals confirm the presence of the purine core and the ethyl carboxylate group. The protons of the purine ring typically appear as singlets in the aromatic region. The ethyl group gives rise to a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), with their exact chemical shifts and coupling constants providing information about the neighboring atoms. rsc.org For modified adenosine and guanine derivatives containing a ribose moiety, additional signals corresponding to the sugar protons are observed, with their multiplicity and coupling constants helping to establish the stereochemistry of the sugar ring. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ethyl carboxylate group is typically observed at a downfield chemical shift. The carbon atoms of the purine ring resonate in the aromatic region, and their specific chemical shifts are sensitive to the nature of the substituents. For example, the substitution of the chlorine atom at C6 with different functional groups leads to predictable changes in the chemical shift of C6 and adjacent carbons. nih.govrsc.org

The following table provides an example of typical ¹H and ¹³C NMR chemical shift ranges for derivatives of this compound.

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Purine Ring Protons | 7.5 - 9.0 | 140 - 160 |

| Ethyl Methylene (-CH₂-) | ~4.0 - 4.6 (quartet) | ~60 - 65 |

| Ethyl Methyl (-CH₃) | ~1.2 - 1.5 (triplet) | ~14 - 15 |

| Ribose Protons | 3.5 - 6.0 | 60 - 90 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in derivatives of this compound. The IR spectrum provides a vibrational fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds.

A prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ethyl carboxylate group, typically appearing in the region of 1720-1750 cm⁻¹. rsc.org The presence of N-H bonds in the purine ring or in amino substituents gives rise to characteristic stretching vibrations in the range of 3100-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while C-N and C=N stretching vibrations within the purine ring system contribute to a complex pattern of bands in the fingerprint region (below 1650 cm⁻¹). nih.gov For derivatives containing a ribose moiety, the broad absorption band of the hydroxyl (-OH) groups is a key diagnostic feature, typically appearing around 3300-3500 cm⁻¹. nih.gov

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| C=O (Ester) | 1720 - 1750 |

| N-H (Amine/Amide) | 3100 - 3500 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| O-H (Alcohol) | 3200 - 3600 (broad) |

| C-Cl | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. It also provides valuable information about the molecular structure through the analysis of fragmentation patterns.

In a typical mass spectrum, the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) reveals the molecular weight of the synthesized compound. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum offers clues about the connectivity of atoms within the molecule. For example, the loss of the ethyl group or the ethoxycarbonyl group from the parent ion is a common fragmentation pathway for these derivatives. The fragmentation of the purine ring and any substituents provides further structural information, helping to confirm the identity of the synthesized compound.

Crystallographic Analysis of this compound Derivatives

While spectroscopic methods provide valuable information about molecular structure, single-crystal X-ray diffraction analysis offers the most definitive and detailed three-dimensional structural elucidation.

Single Crystal X-ray Diffraction Studies for Molecular Structure Determination

X-ray crystallographic studies of derivatives of this compound can confirm the substitution pattern on the purine ring and establish the stereochemistry of chiral centers, such as those in the ribose moiety of nucleoside analogs. The analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of these compounds and can provide insights into their potential biological interactions.

Analysis of Intermolecular Interactions and Crystal Packing

These dimeric units are further interconnected by additional N—H⋯O hydrogen bonds, which in some derivatives, lead to the formation of larger R2²(14) rings. researchgate.net This extensive hydrogen bonding network results in the formation of chains of molecules extending along specific crystallographic axes. researchgate.net

In addition to the strong hydrogen bonds, weaker interactions also play a crucial role in stabilizing the crystal lattice. C—H⋯π interactions are observed, where hydrogen atoms from one molecule interact with the π-system of the purine or other aromatic rings of an adjacent molecule. researchgate.net These interactions link pairs of inversion-related chains, contributing to the three-dimensional architecture of the crystal. Furthermore, intramolecular C—H⋯O hydrogen bonds can also be present, which influence the conformation of the molecule by forming S(6) ring motifs. researchgate.net

The interplay of these various intermolecular forces—strong N—H⋯O hydrogen bonds leading to dimer and chain formation, and weaker C—H⋯π and C—H⋯O interactions providing further stability—governs the precise arrangement of the molecules in the solid state. The result is a well-defined and densely packed crystal structure.

| Interaction Type | Description | Ring Motif |

| N—H⋯O Hydrogen Bond | Forms inversion dimers | R2²(8) |

| N—H⋯O Hydrogen Bond | Links dimers into chains | R2²(14) |

| C—H⋯π Interaction | Links adjacent chains | - |

| C—H⋯O Hydrogen Bond | Intramolecular interaction influencing conformation | S(6) |

Polymorphism and Solid-State Structural Research

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of solid-state structural research for derivatives of this compound. While specific polymorphic studies on the parent compound are not extensively detailed in the provided information, the analysis of its derivatives provides insight into the factors that can lead to different crystalline arrangements.

The conformation of the molecule, particularly the planarity of the dihydropyrimidine (B8664642) ring and the dihedral angle between different ring systems, is a key determinant of the resulting crystal packing. researchgate.net For instance, in one derivative, the dihydropyrimidine ring adopts a flattened envelope conformation. researchgate.net The specific arrangement of substituent groups can influence which intermolecular interactions are favored, potentially leading to different polymorphic forms under varying crystallization conditions.

Solid-state structural research on these compounds heavily relies on single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of atoms. This technique provides detailed information on bond lengths, bond angles, and the nature of the intermolecular interactions discussed previously. The resulting crystal data, including unit cell dimensions and space group, are essential for identifying and characterizing different polymorphs.

Further research into the crystallization conditions, such as solvent, temperature, and cooling rate, would be necessary to systematically investigate the potential for polymorphism in this compound and its derivatives. The identification of different polymorphs is crucial as they can exhibit distinct physical properties, including solubility, melting point, and stability.

Computational and Theoretical Studies on Ethyl 6 Chloropurine 9 Carboxylate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties from first principles. For ethyl 6-chloropurine-9-carboxylate, these methods can elucidate its three-dimensional structure, electron distribution, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it ideal for optimizing the geometry of molecules like purine (B94841) derivatives. google.com The process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. For purine systems, DFT calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). nih.gov This level of theory has been shown to provide optimized geometries that are in good agreement with experimental data, such as those obtained from X-ray crystallography. nih.gov

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | N1-C2 | 1.37 Å |

| Bond Length | C5-C6 | 1.41 Å |

| Bond Length | C6-Cl | 1.74 Å |

| Bond Angle | N1-C6-C5 | 127.9° |

| Bond Angle | C2-N3-C4 | 111.1° |

| Bond Angle | C5-C4-N9 | 106.6° |

| The data presented is derived from studies on similar purine structures and serves as an example of the output from DFT calculations. nih.gov |

Understanding the electronic structure of this compound is crucial for predicting its reactivity. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the molecule's electron-donating and electron-accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

For purine derivatives, the HOMO is often characterized by π-orbitals distributed across the purine ring system, while the LUMO is typically a π* anti-bonding orbital. In a study of 2-amino-6-chloropurine (B14584), the HOMO and LUMO energies were calculated to be -6.65 eV and -1.63 eV, respectively, resulting in a HOMO-LUMO gap of 5.02 eV. nih.gov The presence of the electron-withdrawing chlorine atom at the C6 position and the ethyl carboxylate group at the N9 position in this compound would be expected to influence the energies of these frontier orbitals. The chlorine atom, in particular, can affect the electronic properties of the molecule. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the electronic structure, providing insights into charge distribution and hyperconjugative interactions within the molecule. nih.gov For example, NBO analysis of 2-amino-6-chloropurine revealed intramolecular hyperconjugative interactions between the lone pair of a nitrogen atom and an N-C bond orbital. nih.gov

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules. nih.govnih.gov By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. These calculated spectra, when compared with experimental FT-IR and FT-Raman spectra, often show excellent agreement after the application of a scaling factor. nih.gov For instance, a study on 6-hydroxy-purine and 6-amino-purine demonstrated the successful interpretation of their vibrational spectra with the aid of DFT calculations. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. youtube.com These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the structure of the molecule. nih.gov The chemical shifts are influenced by the electronic environment of each nucleus, which is accurately described by the DFT calculations. ubc.ca For example, in N7 and N9 substituted purine isomers, the relative difference in the chemical shifts of the C5 and C8 carbons can be used as a reliable tool for their differentiation. nih.gov

Table 2: Predicted Spectroscopic Data for a Purine Derivative Note: This table is illustrative of the type of data that can be generated through computational methods.

| Spectrum | Peak/Shift | Predicted Value | Assignment |

| IR | Vibrational Frequency | ~1700 cm⁻¹ | C=O stretch (ester) |

| IR | Vibrational Frequency | ~1600 cm⁻¹ | Purine ring C=N stretch |

| ¹³C NMR | Chemical Shift | ~165 ppm | Carbonyl carbon (ester) |

| ¹³C NMR | Chemical Shift | ~152 ppm | C6 carbon |

| ¹H NMR | Chemical Shift | ~8.5 ppm | C8-H proton |

| ¹H NMR | Chemical Shift | ~4.4 ppm | CH₂ (ethyl group) |

| Predicted values are based on general knowledge of purine and ester spectroscopic data and are not from a specific calculation on this compound. |

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, exploring its conformational flexibility and potential reaction pathways.

The ethyl carboxylate group attached to the N9 position of the purine ring introduces conformational flexibility. Conformational analysis, through computational methods, can identify the most stable spatial arrangements of this side chain relative to the purine core. This is important as the conformation can influence the molecule's interaction with other molecules, such as biological receptors.

Tautomerism is a significant phenomenon in purine chemistry, with the potential for protons to migrate between different nitrogen atoms of the purine ring. acs.orgnih.govacs.org The most common tautomeric equilibrium in purines is between the N7-H and N9-H forms. acs.orgnih.gov For this compound, the N9 position is substituted, which prevents tautomerism involving this position. However, the potential for protonation at other nitrogen atoms, such as N1, N3, or N7, can be investigated computationally. osti.gov Studies on the tautomeric stability of purine derivatives have been successfully carried out using DFT, providing insights into the relative energies of different tautomers. nih.gov

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the study of pathways that are difficult to observe experimentally. youtube.com For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) at the C6 position, where the chlorine atom is displaced by a nucleophile. researchgate.netbyu.edu 6-chloropurine (B14466) and its derivatives are known to be useful intermediates for further derivatization through such reactions. nih.govnih.govnih.govnih.govgoogle.comacs.org

Theoretical studies can map out the potential energy surface of the reaction, identifying the transition state structure and calculating the activation energy. nih.gov The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism of the reaction. nih.gov For example, computational studies on the reactivity of Fe-porphyrin-nitrene complexes have been used to understand the C-H amination reaction mechanism by locating the minimum energy crossing point between different spin surfaces. nih.gov Similar approaches could be applied to study the SNAr reactions of this compound with various nucleophiles, providing a deeper understanding of its reactivity and guiding the synthesis of new functionalized purine derivatives. acs.org

Prediction of Reactivity and Regioselectivity

Theoretical calculations, such as Density Functional Theory (DFT), could provide insights into the electron distribution within the molecule. The molecular electrostatic potential surface would likely indicate that the nitrogen atoms of the purine ring are regions of negative potential, making them susceptible to electrophilic attack. Conversely, the chlorine atom at the C6 position creates an electron-deficient center, making this position a primary site for nucleophilic substitution reactions. The regioselectivity of such reactions would be governed by the relative energies of the transition states for substitution at different positions. For instance, the N9 position, being occupied by the carboxylate group, would influence the reactivity of the purine ring system.

Molecular Docking Studies (for understanding binding to target proteins)

Specific molecular docking studies detailing the interaction of this compound with target proteins are not extensively documented in the public domain. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Interaction Profiling

While direct ligand-protein interaction profiles for this compound are not available, we can infer potential interactions based on its structural features. The purine scaffold is a common motif in many biologically active molecules and is known to interact with a variety of proteins, often through hydrogen bonding and pi-stacking interactions.

A hypothetical interaction profile could involve:

Hydrogen Bonding: The nitrogen atoms in the purine ring could act as hydrogen bond acceptors, while any N-H groups on a protein receptor could act as donors.

Halogen Bonding: The chlorine atom at the C6 position could participate in halogen bonding with electron-rich residues of a protein.

Pi-Stacking: The aromatic purine ring could engage in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a protein's binding site.

Hydrophobic Interactions: The ethyl group of the carboxylate moiety could form hydrophobic interactions with nonpolar pockets of a target protein.

Elucidation of Binding Modes and Affinities

Without specific docking studies, the precise binding modes and affinities of this compound remain speculative. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), would quantify the strength of the interaction between the ligand and the protein. A lower binding energy typically indicates a more stable complex. The binding mode would describe the specific orientation and conformation of the ligand within the protein's binding site, detailing the key intermolecular interactions.

To determine these parameters, computational docking simulations would need to be performed against a specific protein target. The results would typically be presented in a table format, as shown in the hypothetical example below.

Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.5 | Lys78, Glu95 | Hydrogen Bond |

| Phe165 | Pi-Stacking | ||

| Leu25 | Hydrophobic | ||

| Protein Kinase Y | -7.9 | Asp145 | Hydrogen Bond |

Note: The data in this table is purely illustrative and not based on experimental results.

Research Applications of Ethyl 6 Chloropurine 9 Carboxylate and Its Analogues in Chemical Biology

Utility as Synthetic Intermediates in Bioactive Compound Synthesis

The chemical reactivity of ethyl 6-chloropurine-9-carboxylate makes it an important intermediate in the preparation of complex molecules with potential therapeutic applications. The chlorine atom at the 6-position is a good leaving group, facilitating nucleophilic substitution reactions, while the ethyl carboxylate group at the 9-position can be modified or removed, allowing for the introduction of various side chains.

Precursors for Antiviral Agents (e.g., Penciclovir)

This compound and its parent compound, 6-chloropurine (B14466), are key precursors in the synthesis of antiviral drugs like Penciclovir and its oral prodrug, Famciclovir. newdrugapprovals.orgissplc.com Penciclovir is a guanosine (B1672433) analogue effective against several herpes viruses. newdrugapprovals.org The synthesis of these antiviral agents often involves the condensation of a purine (B94841) ring with a specific side chain.

The general synthetic strategy involves using a 6-chloro-substituted purine to introduce the desired side chain at the 9-position. google.com Subsequently, the chlorine atom at the 6-position is typically converted to a hydroxyl or amino group to yield the final active compound. For instance, in the synthesis of Famciclovir, 2-amino-6-chloropurine (B14584) is used as a starting material. issplc.com The presence of the ethyl carboxylate group at the 9-position in this compound offers an alternative handle for synthetic manipulations, although routes starting from 2-amino-6-chloropurine are also common. issplc.com The antiviral activity of Penciclovir stems from its ability to be phosphorylated by viral and cellular kinases to its active triphosphate form, which then inhibits viral DNA polymerase, thereby halting viral replication. newdrugapprovals.orgnih.gov

Table 1: Antiviral Compounds Derived from 6-Chloropurine Precursors

| Compound | Precursor | Therapeutic Use |

|---|---|---|

| Penciclovir | 6-Chloropurine derivative | Antiviral (Herpes viruses) |

Scaffolds for Potential Antiproliferative Agents

The 6-chloropurine scaffold is a recognized pharmacophore in the development of antiproliferative agents. The introduction of various substituents at the 9-position of 6-chloropurine has led to the discovery of compounds with significant cytotoxic activity against cancer cell lines.

One notable example is 9-norbornyl-6-chloropurine, which has demonstrated antileukemic properties. nih.gov This compound's mechanism of action involves interaction with cellular glutathione (B108866) (GSH), leading to its depletion and subsequent induction of apoptosis in tumor cells. nih.gov The cytotoxicity of this compound was shown to increase when glutathione-S-transferase was inhibited or when cellular GSH levels were depleted. nih.gov

This compound can serve as a starting point for the synthesis of a library of such antiproliferative agents. The ethyl carboxylate group can be readily converted to other functional groups or used to attach various side chains, including cyclic and bicyclic moieties similar to the norbornyl group, to explore structure-activity relationships and optimize antiproliferative efficacy.

Building Blocks for Enzyme Inhibitors (e.g., HPPK, Kinases)

The purine scaffold is a common feature in many endogenous ligands for enzymes, particularly kinases. Consequently, purine analogues are frequently explored as potential enzyme inhibitors. This compound provides a convenient starting material for the synthesis of such inhibitors.

While specific studies on HPPK (6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase) inhibitors derived from this compound are not prevalent in the provided context, the general applicability of purine analogues as enzyme inhibitors is well-established. The active form of Penciclovir, for example, functions by inhibiting viral DNA polymerase after being activated by kinases. newdrugapprovals.org This highlights the potential of purine derivatives to interact with the active sites of enzymes. By modifying the substituents at the 6- and 9-positions of the purine ring, libraries of compounds can be generated and screened for inhibitory activity against a wide range of enzymes, including kinases and other ATP-binding proteins.

Investigation of Molecular Interactions with Biological Macromolecules

Understanding how this compound and its analogues interact with biological macromolecules is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents.

Binding to Cellular Kinases and Other Signal Transduction Proteins

The interaction of purine analogues with cellular kinases is a key aspect of their biological activity. As previously mentioned, the antiviral agent Penciclovir requires phosphorylation by both viral and cellular kinases to become active. newdrugapprovals.org This process involves the binding of the purine nucleoside analogue to the kinase's active site.

Analogues derived from this compound can be designed to target specific cellular kinases involved in signal transduction pathways that are often dysregulated in diseases like cancer. The purine ring can mimic the adenine (B156593) moiety of ATP, allowing these compounds to act as competitive inhibitors. The substituents at the 6- and 9-positions play a critical role in determining the binding affinity and selectivity for different kinases.

Interaction with Enzymes Involved in Metabolism (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase is a key enzyme in purine metabolism, responsible for the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov It also plays a role in the metabolism of certain purine-based drugs, such as the antitumor agent 6-mercaptopurine (B1684380). mdpi.com 6-mercaptopurine can be formed from 6-chloropurine through nucleophilic substitution.

The interaction of 6-chloropurine derivatives with xanthine oxidase is therefore of significant interest. Studies have shown that various flavonoids can inhibit the xanthine oxidase-catalyzed oxidation of 6-mercaptopurine. mdpi.com The compound 9-norbornyl-6-chloropurine has also been investigated in the context of its effects on xanthine oxidase. nih.gov These findings suggest that analogues derived from this compound could potentially interact with and modulate the activity of xanthine oxidase, which may have implications for their metabolic stability and potential drug-drug interactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Chloropurine |

| Penciclovir |

| Famciclovir |

| 2-Amino-6-chloropurine |

| Guanine (B1146940) |

| 9-Norbornyl-6-chloropurine |

| Glutathione (GSH) |

| 6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) |

| Adenosine (B11128) triphosphate (ATP) |

| Hypoxanthine |

| Xanthine |

| Uric acid |

Modulation of DNA/RNA Synthesis in in vitro Systems